Pyrene, 1,1'-(1,2-ethanediyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrene, 1,1’-(1,2-ethanediyl)bis-: is a polycyclic aromatic hydrocarbon with a unique structure that consists of two pyrene units connected by an ethanediyl bridge. This compound is known for its interesting photophysical and electronic properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrene, 1,1’-(1,2-ethanediyl)bis- typically involves the coupling of pyrene units through an ethanediyl bridge. One common method is the use of a Friedel-Crafts alkylation reaction, where pyrene is reacted with an ethanediyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyrene, 1,1’-(1,2-ethanediyl)bis- can undergo oxidation reactions, often leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more hydrogenated forms, potentially altering its electronic properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyrenequinones.
Reduction: Hydrogenated pyrene derivatives.
Substitution: Halogenated or nitro-substituted pyrene derivatives.
Scientific Research Applications
Chemistry: Pyrene, 1,1’-(1,2-ethanediyl)bis- is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons and as a ligand in coordination chemistry .
Biology: In biological research, this compound is studied for its interactions with DNA and proteins, as well as its potential use in bioimaging due to its fluorescent properties .
Medicine: Research is ongoing into the use of pyrene derivatives in drug delivery systems and as potential therapeutic agents due to their ability to interact with biological molecules .
Industry: In the industrial sector, pyrene, 1,1’-(1,2-ethanediyl)bis- is used in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic devices .
Mechanism of Action
The mechanism of action of pyrene, 1,1’-(1,2-ethanediyl)bis- involves its ability to participate in π-π stacking interactions and its electronic properties. These interactions can affect the behavior of the compound in various environments, such as binding to DNA or proteins in biological systems . The molecular targets and pathways involved include interactions with nucleic acids and proteins, potentially influencing cellular processes .
Comparison with Similar Compounds
Pyrene: A simpler polycyclic aromatic hydrocarbon with similar photophysical properties.
Peropyrene: An extended version of pyrene with additional fused rings, leading to different electronic properties.
Teropyrene: Another extended version with even more fused rings, further altering its properties.
Uniqueness: Pyrene, 1,1’-(1,2-ethanediyl)bis- is unique due to its specific structure, which combines two pyrene units with an ethanediyl bridge. This structure imparts distinct electronic and photophysical properties, making it valuable for specific applications in materials science and biology .
Properties
CAS No. |
61577-80-8 |
---|---|
Molecular Formula |
C34H22 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-(2-pyren-1-ylethyl)pyrene |
InChI |
InChI=1S/C34H22/c1-3-23-13-15-27-11-9-21(29-19-17-25(5-1)31(23)33(27)29)7-8-22-10-12-28-16-14-24-4-2-6-26-18-20-30(22)34(28)32(24)26/h1-6,9-20H,7-8H2 |
InChI Key |
FRYPFUZXBUJIRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.